molecular formula C13H12ClFN2O2 B11811282 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11811282
M. Wt: 282.70 g/mol
InChI Key: TUOYEQHQOVKLGT-UHFFFAOYSA-N
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Description

2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 3-chloro-4-fluoroaniline with acetylacetone to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, ketones, alcohols, and carboxylic acids. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyrazole ring with a 3-chloro-4-fluorophenyl group and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H12ClFN2O2/c1-7-10(6-13(18)19)8(2)17(16-7)9-3-4-12(15)11(14)5-9/h3-5H,6H2,1-2H3,(H,18,19)

InChI Key

TUOYEQHQOVKLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)F)Cl)C)CC(=O)O

Origin of Product

United States

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